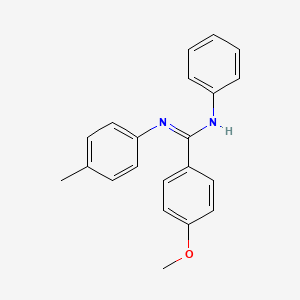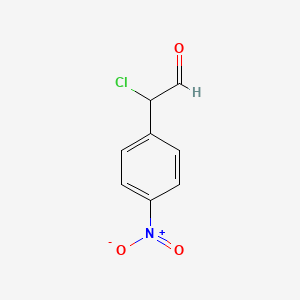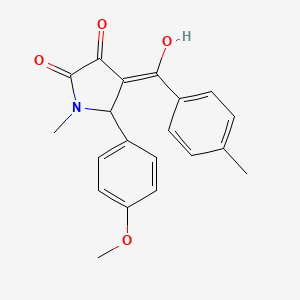![molecular formula C13H10N2O3S2 B10875505 3-{[(Thiophen-2-ylcarbonyl)carbamothioyl]amino}benzoic acid](/img/structure/B10875505.png)
3-{[(Thiophen-2-ylcarbonyl)carbamothioyl]amino}benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-({[(2-THIENYLCARBONYL)AMINO]CARBOTHIOYL}AMINO)BENZOIC ACID is a complex organic compound with the molecular formula C13H10N2O3S2. It is known for its unique structure, which includes a thienylcarbonyl group and a benzoic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({[(2-THIENYLCARBONYL)AMINO]CARBOTHIOYL}AMINO)BENZOIC ACID typically involves the reaction of 2-thienylcarbonyl chloride with 3-aminobenzoic acid in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride . The product is then purified using recrystallization or chromatography techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis process, and advanced purification methods such as high-performance liquid chromatography (HPLC) are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
3-({[(2-THIENYLCARBONYL)AMINO]CARBOTHIOYL}AMINO)BENZOIC ACID undergoes various chemical reactions, including:
Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The amino and carboxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions typically involve the use of strong bases or acids to facilitate the reaction.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-({[(2-THIENYLCARBONYL)AMINO]CARBOTHIOYL}AMINO)BENZOIC ACID has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-({[(2-THIENYLCARBONYL)AMINO]CARBOTHIOYL}AMINO)BENZOIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The thienylcarbonyl group can form covalent bonds with active site residues, inhibiting enzyme activity. Additionally, the compound may interact with cellular pathways involved in inflammation or microbial growth, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-[(2-Thienylcarbonyl)amino]benzoic acid
- 4-Methyl-3-[(2-thienylcarbonyl)amino]benzoic acid
- 2-Amino-3-(4-methyl-benzylsulfanyl)-propionic acid
Uniqueness
3-({[(2-THIENYLCARBONYL)AMINO]CARBOTHIOYL}AMINO)BENZOIC ACID is unique due to its dual functional groups, which allow it to participate in a wide range of chemical reactions.
Properties
Molecular Formula |
C13H10N2O3S2 |
|---|---|
Molecular Weight |
306.4 g/mol |
IUPAC Name |
3-(thiophene-2-carbonylcarbamothioylamino)benzoic acid |
InChI |
InChI=1S/C13H10N2O3S2/c16-11(10-5-2-6-20-10)15-13(19)14-9-4-1-3-8(7-9)12(17)18/h1-7H,(H,17,18)(H2,14,15,16,19) |
InChI Key |
OHYUKONPNAXSIQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=S)NC(=O)C2=CC=CS2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(4-chlorophenyl)-2-[(5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B10875433.png)

![2-bromo-N'-{(3Z)-5-bromo-2-oxo-1-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-1,2-dihydro-3H-indol-3-ylidene}benzohydrazide](/img/structure/B10875444.png)
![N'-[(3Z)-1-(azepan-1-ylmethyl)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-(2-methoxyphenoxy)acetohydrazide](/img/structure/B10875445.png)
![N-(4-chlorophenyl)-2-[(3-ethyl-6,7-dimethoxy-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide](/img/structure/B10875449.png)
![N-(4-acetylphenyl)-2-[(7,8-dimethoxyphthalazin-1-yl)sulfanyl]acetamide](/img/structure/B10875464.png)

![4-Benzoyl-5-(3-bromophenyl)-1-[3-(dibutylamino)propyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B10875482.png)
![4-[(2E)-2-(3,5-dichloro-2-hydroxybenzylidene)hydrazinyl]-5-nitrobenzene-1,2-dicarbonitrile](/img/structure/B10875485.png)
![7-benzyl-1,3-dimethyl-8-[4-(4-methylbenzyl)piperazin-1-yl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B10875486.png)

![2,6-dimethoxy-N-[4-(pyridin-3-yloxy)phenyl]benzamide](/img/structure/B10875489.png)
![4-[(2E)-2-{1-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]ethylidene}hydrazinyl]-3-nitrobenzonitrile](/img/structure/B10875492.png)
